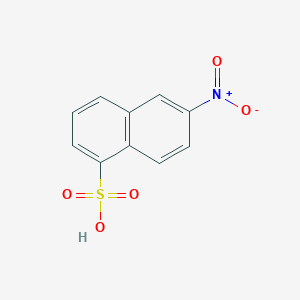

6-nitronaphthalene-1-sulfonic Acid

Description

Contextualization of Nitronaphthalene Sulfonic Acids within Organic Chemistry Scholarship

Within the landscape of organic chemistry, nitronaphthalene sulfonic acids are classic examples of substituted polycyclic aromatic hydrocarbons. Their synthesis and reactivity are textbook subjects for illustrating key electrophilic aromatic substitution reactions. The preparation typically involves a two-step process: the sulfonation of naphthalene (B1677914) followed by nitration. The position of the sulfonic acid (-SO₃H) and nitro (-NO₂) groups on the naphthalene rings is highly dependent on reaction conditions such as temperature and the concentration of the sulfonating or nitrating agents. researchgate.netchemicalbook.com

The sulfonic acid group is a strong electron-withdrawing group and a meta-director. However, in the naphthalene system, its directing influence is more complex than in benzene (B151609) derivatives. Furthermore, the sulfonic acid group imparts significant water solubility to the otherwise hydrophobic naphthalene core, a property that is crucial for many of its industrial applications, especially in aqueous reaction media for dye synthesis. ontosight.ai The nitro group, also strongly electron-withdrawing, can be readily reduced to an amino group (-NH₂), opening up a vast field of derivative chemistry, most notably the formation of diazonium salts for the production of azo dyes. vulcanchem.com

Significance of 6-Nitronaphthalene-1-sulfonic Acid as a Research Target

6-Nitronaphthalene-1-sulfonic acid, specifically, is a compound of significant interest not merely as a generic intermediate, but for its unique structural properties that lead to valuable downstream products. Research has focused on methods to isolate this particular isomer from the mixture of products that result from the nitration of β-naphthalene sulfonic acid. google.com

The primary significance of 6-nitronaphthalene-1-sulfonic acid lies in its role as a precursor to industrially important compounds that cannot be easily synthesized through other routes. A notable example is its use in the production of 1-hydroxy-8-amino-naphthalene-3,6-disulfonic acid, a chemical used on a large scale. google.com The ability to efficiently synthesize and separate the 6-nitro isomer is therefore a key economic driver, prompting continued research into optimizing reaction and separation processes. This focus on isomeric purity and yield makes it a specific and important target in process chemistry research.

Historical Development of Research on Substituted Naphthalene Sulfonic Acids

The study of naphthalene and its derivatives is rooted in the 19th century. Naphthalene itself was discovered from coal tar in 1819, with its chemical formula determined by Michael Faraday in 1826. ekb.eg This discovery paved the way for the exploration of its chemical reactivity. The development of sulfonation processes in the late 19th century was a major breakthrough, allowing for the production of naphthalene sulfonic acids. These quickly became vital in the burgeoning synthetic dye industry, with production reaching over 100,000 tons annually by the early 1900s. ontosight.ai

Early academic and industrial research, such as that published in the 1920s, focused on understanding the properties and reactions of various substituted naphthalene sulfonic acids. acs.org A significant and persistent challenge in this field has been the separation of isomers formed during synthesis. For instance, the nitration of β-naphthalene sulfonic acid produces a mixture of 1-nitronaphthalene-6-sulfonic acid and 1-nitronaphthalene-7-sulfonic acid. For many years, separating these compounds efficiently was a major obstacle. google.com Historical methods involved complex fractional crystallization of different salts. A key advancement, detailed in a 1957 patent, demonstrated a method to selectively precipitate the 6-nitro isomer as its barium salt, a significant improvement in obtaining the pure, desired intermediate. google.com This historical progression from discovery to the development of sophisticated, isomer-specific separation techniques illustrates the maturation of research on substituted naphthalene sulfonic acids.

Physicochemical Properties of 6-Nitronaphthalene-1-sulfonic Acid

| Property | Value |

| CAS Number | 54220-76-7 |

| Molecular Formula | C₁₀H₇NO₅S guidechem.com |

| Molecular Weight | 253.228 g/mol guidechem.com |

| Synonyms | 1-Naphthalenesulfonic acid, 6-nitro-; 6-Nitronaphthalin-1-sulfonsäure guidechem.com |

Properties

CAS No. |

54220-76-7 |

|---|---|

Molecular Formula |

C10H7NO5S |

Molecular Weight |

253.23 g/mol |

IUPAC Name |

6-nitronaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C10H7NO5S/c12-11(13)8-4-5-9-7(6-8)2-1-3-10(9)17(14,15)16/h1-6H,(H,14,15,16) |

InChI Key |

ZTRNMLNZZWIBPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)S(=O)(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 6 Nitronaphthalene 1 Sulfonic Acid

Reductive Transformations of the Nitro Group

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis. wikipedia.org In the case of 6-nitronaphthalene-1-sulfonic acid, this reduction leads to the formation of valuable intermediates, particularly aminonaphthalene sulfonic acids.

Catalytic Hydrogenation for Amino Naphthalene (B1677914) Sulfonic Acids

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. wikipedia.org This process is also applicable to the synthesis of aminonaphthalene sulfonic acids from nitronaphthalene sulfonic acids. A patented process describes the catalytic hydrogenation of salts of nitronaphthalene-sulfonic acids using a Raney nickel catalyst at elevated temperatures (around 100° to 180° C) and pressures (approximately 100 to 300 bars). google.com To optimize the process, a mixture of fresh and previously used Raney nickel catalyst is suspended in water or an aqueous solution of the hydrogenated product. google.com The nitronaphthalene-sulfonic acid salt solution is then added to this suspension in a controlled manner to maintain a low concentration of the nitro compound in the reaction mixture. google.com This method can be used for the hydrogenation of mixtures of nitronaphthalene sulfonic acids, including those containing 1-nitronaphthalene-6-sulfonic acid. google.com

Chemoselective Reduction Methods

The selective reduction of a nitro group in the presence of other reducible functional groups, such as a sulfonic acid group, is a significant challenge in organic synthesis. niscpr.res.in While common reducing agents can affect both groups, specific methods have been developed for chemoselective nitro group reduction. niscpr.res.inorganic-chemistry.org

One such method involves the use of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder at room temperature. niscpr.res.in This system has been shown to be effective for the selective and rapid reduction of aromatic nitro compounds to the corresponding amines in good yields, without affecting other reducible groups like carboxylic acids. niscpr.res.in Another approach utilizes sodium bisulfite, sometimes in conjunction with tin(II) chloride, for the reductive coupling of nitroarenes with aryl sulfinates to form sulfonamides. acs.org This method proceeds through the formation of a nitrosoarene intermediate. acs.org Enzymatic methods also offer high chemoselectivity. For instance, the 3-nitrophenol (B1666305) nitroreductase from Ralstonia eutropha JMP134 can chemoselectively reduce aromatic nitro groups to hydroxylamino groups in the presence of NADPH, demonstrating broad substrate specificity. nih.gov

Formation of 6-Aminonaphthalene-1-sulfonic Acid and Related Derivatives

The primary product of the reduction of 6-nitronaphthalene-1-sulfonic acid is 6-aminonaphthalene-1-sulfonic acid. This compound, also known as Dahl's Acid, is a valuable intermediate in the synthesis of dyes. chemicalbook.com It crystallizes from water as needles and its sodium, calcium, and barium salts are moderately soluble in water. chemicalbook.com

The synthesis of related aminonaphthalene sulfonic acids often involves the reduction of corresponding nitronaphthalene sulfonic acid mixtures. For example, "mixed Cleve's acids," which consist of 1-aminonaphthalene-6-sulfonic acid and 1-aminonaphthalene-7-sulfonic acid, are produced by the nitration of naphthalene-2-sulfonic acid followed by reduction with iron powder. chemicalbook.com A process for separating 1-nitronaphthalene-6-sulfonic acid from a mixture of its isomers involves precipitation as a barium salt, followed by reduction of the remaining isomers to their corresponding aminonaphthalene sulfonic acids. google.com

Diazotization and Coupling Reactions Involving Derived Aminonaphthalene Sulfonic Acids

The amino group of aminonaphthalene sulfonic acids, such as 6-aminonaphthalene-1-sulfonic acid, can be readily converted into a diazonium salt. This process, known as diazotization, opens up a vast field of subsequent reactions, most notably azo coupling, to produce a wide array of azo dyes. unb.cawikipedia.org

Synthesis of Azo Compounds from 6-Aminonaphthalene-1-sulfonic Acid Precursors

Azo dyes are synthesized through a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another amine. unb.canih.govwikipedia.org The general reaction involves treating the aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form the diazonium salt. organic-chemistry.org This diazonium salt then acts as an electrophile in an electrophilic aromatic substitution reaction with the coupling component. wikipedia.org

6-Aminonaphthalene-1-sulfonic acid is a key precursor in the synthesis of numerous azo dyes. dyestuffintermediates.com For example, it can be diazotized and coupled with various compounds to produce dyes with a range of colors. dyestuffintermediates.com Some examples include:

Acid Yellow 20: Formed by the diazotization of 6-aminonaphthalene-1-sulfonic acid and 7-aminonaphthalene-1-sulfonic acid, followed by coupling with p-cresol. dyestuffintermediates.com

Acid Yellow 185: Synthesized by the diazotization of 6-aminonaphthalene-1-sulfonic acid and coupling with 2-hydroxybenzoic acid, followed by treatment with chromium. dyestuffintermediates.com

Acid Red 9: Produced from the diazotization of 6-aminonaphthalene-1-sulfonic acid and 7-aminonaphthalene-1-sulfonic acid, and subsequent coupling with naphthalen-2-ol. dyestuffintermediates.com

Direct Green 42: Involves the diazotization of 6-aminonaphthalene-1-sulfonic acid, coupling with 8-amino-4-hydroxynaphthalene-2-sulfonic acid, followed by another diazotization and coupling step. dyestuffintermediates.com

The specific coupling partner and reaction conditions determine the final color and properties of the azo dye. researchgate.netglobalresearchonline.net

Mechanistic Investigations of Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium cation is the electrophile and an activated aromatic ring is the nucleophile. wikipedia.orgyoutube.com The reaction mechanism is thought to proceed through the initial formation of a pi-complex, which then transitions to one or more sigma-complexes (also known as Wheland intermediates). researchgate.net These sigma-complexes subsequently lose a proton to regenerate the aromatic system and form the final azo compound. researchgate.netyoutube.com

The position of the coupling on the aromatic ring of the coupling component is directed by the substituents present. For phenols, coupling typically occurs at the para position to the hydroxyl group. nih.gov If the para position is blocked, coupling will occur at an ortho position. wikipedia.org The pH of the reaction medium is a critical factor; diazotization is carried out in acidic conditions, while the coupling reaction is favored in alkaline conditions. This pH dependence requires careful control during the synthesis of azo dyes. The reactivity of the diazonium salt can also be tuned by altering the substituents on the aromatic ring. nih.gov

Chelation and Complexation in Azo Dye Systems

Azo dyes are a major class of synthetic colorants, and naphthalenesulfonic acids are crucial intermediates in their production. jmchemsci.com While 6-nitronaphthalene-1-sulfonic acid itself is not directly coupled to form a dye, its derivative, 6-aminonaphthalene-1-sulfonic acid, is a key precursor. dyestuffintermediates.com This amino derivative is produced by the chemical reduction of the nitro group. The resulting amine is then diazotized and coupled with various aromatic compounds to create a diverse range of azo dyes. dyestuffintermediates.com

Many azo dyes are capable of forming stable coordination complexes with metal ions, a process known as chelation. These metallized dyes often exhibit superior properties, such as enhanced lightfastness. For chelation to occur, the dye molecule must possess ligand groups, typically hydroxyl or carboxyl groups, positioned ortho to the azo linkage (-N=N-). google.comorientjchem.org These groups, along with one of the azo nitrogen atoms, form a pincer-like structure that binds to a central metal ion. orientjchem.org

A pertinent example is the formation of C.I. Acid Yellow 185. In this synthesis, 6-aminonaphthalene-1-sulfonic acid is first diazotized. dyestuffintermediates.com The resulting diazonium salt is then coupled with salicylic (B10762653) acid (2-hydroxybenzoic acid). The structure of the resulting azo dye contains hydroxyl and carboxyl groups ortho to the azo bridge, creating an ideal site for chelation. The dye is subsequently treated with a chromium salt to form a stable metal complex. dyestuffintermediates.com Similarly, research on analogous compounds, such as those derived from 6-nitro-1-diazo-2-naphthol-4-sulfonic acid, shows the formation of copper, cobalt, and chromium complexes, highlighting the general applicability of this chemistry. upb.ro The sulfonic acid group, while not typically involved in chelation, plays the vital role of ensuring the dye's solubility in water.

Multifunctional molecules based on azo structures with incorporated chelating groups are designed to bind metal ions, demonstrating the importance of this chemical principle. nih.govnih.gov The ability of azo dyes derived from aminonaphthalenesulfonic acids to form these robust metal complexes is a cornerstone of their application in the dyeing industry. orientjchem.org

Sulfonation Reactions on 6-Nitronaphthalene-1-sulfonic Acid

Further sulfonation of 6-nitronaphthalene-1-sulfonic acid involves the introduction of additional sulfonic acid groups onto the naphthalene ring. This electrophilic substitution is significantly influenced by the deactivating nature of the existing nitro (-NO₂) and sulfonic acid (-SO₃H) groups, which make the aromatic ring less susceptible to attack. Consequently, forcing conditions, such as the use of fuming sulfuric acid (oleum) and elevated temperatures, are typically required to achieve polysulfonation.

Formation of Disulfonic and Polysulfonic Acid Derivatives

An important industrial application involving the further derivatization of 6-nitronaphthalene-1-sulfonic acid is its conversion into precursors for other complex dyes. A notable example is the synthesis of 1,8-dinitronaphthalene-3,6-disulfonic acid. This transformation involves both an additional sulfonation and an additional nitration step. A patented process indicates that the ammonium (B1175870) salt of 1-nitronaphthalene-6-sulfonic acid can be converted into this disulfonic acid derivative. google.com This polysubstituted compound serves as a valuable intermediate, for instance, in the production of 1-hydroxy-8-amino-naphthalene-3,6-disulfonic acid. google.com

The reaction sequence demonstrates that under harsh conditions, it is possible to add both a second sulfonic acid group (at the 3-position) and a second nitro group (at the 8-position) to the naphthalene core.

| Reactant | Reagents | Reaction Conditions | Product | Reference |

| Ammonium salt of 1-nitronaphthalene-6-sulfonic acid | 1. Fuming sulfuric acid (66%) 2. Nitric acid (83%) / Sulfuric acid (17%) mixture | 1. Introduction of reactant into fuming sulfuric acid with cooling (25-30°C) 2. Heating for ~8 hours at ~90°C 3. Cooling, followed by addition of nitrating mixture while maintaining temperature at 30-35°C for 4 hours | 1,8-Dinitronaphthalene-3,6-disulfonic acid | google.com |

This interactive table summarizes the process for forming a polysubstituted derivative from 6-nitronaphthalene-1-sulfonic acid.

Influence of Reaction Conditions on Further Sulfonation

The conditions under which sulfonation is carried out have a profound effect on the outcome of the reaction, including the position and number of sulfonic acid groups introduced. The sulfonation of naphthalene itself is a classic example of kinetic versus thermodynamic control; lower temperatures favor the formation of the alpha-sulfonic acid (kinetic product), while higher temperatures lead to the more stable beta-sulfonic acid (thermodynamic product).

When further sulfonating a substituted naphthalene like 6-nitronaphthalene-1-sulfonic acid, the directing effects of the existing groups are paramount. Both the sulfonic acid and nitro groups are deactivating and generally direct incoming electrophiles to the meta-position. However, in the fused ring system of naphthalene, the substitution patterns are more complex. The process to form 1,8-dinitronaphthalene-3,6-disulfonic acid illustrates that specific and harsh conditions are necessary to overcome the deactivation of the ring and achieve polysubstitution. google.com The use of fuming sulfuric acid (oleum) at elevated temperatures (90°C) is required to introduce the second sulfonic acid group. google.com

Patents for related processes, such as the nitration of naphthalenedisulfonic acids, further underscore the importance of reaction parameters. The production of specific isomers of nitronaphthalenedisulfonic acids requires careful control of temperature and the concentration of the nitrating and sulfonating agents, often specifying anhydrous conditions or particular strengths of oleum (B3057394). google.com For example, the nitration of 1,5-naphthalenedisulfonic acid is conducted at temperatures below 40°C in a medium of monohydrated sulfuric acid and oleum to yield the desired 2-nitro-4,8-disulfonic acid isomer purely. google.com This demonstrates that precise manipulation of reaction conditions is a critical tool for directing electrophilic substitution on the naphthalene ring and achieving high yields of a specific polysubstituted product.

Structural Elucidation and Spectroscopic Analysis of 6 Nitronaphthalene 1 Sulfonic Acid and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a powerful, non-destructive means to probe the molecular structure of 6-nitronaphthalene-1-sulfonic acid. Different regions of the electromagnetic spectrum reveal distinct aspects of the molecule's composition and architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure. nih.govnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Related Naphthalene (B1677914) Derivatives

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| 1-Naphthalenesulfonic acid chemicalbook.com | DMSO-d6 | 8.84, 8.00, 7.92, 7.55, 7.52, 7.47 | Not available |

| 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester researchgate.net | Not specified | Aromatic protons at 8.32 ppm | Nitro-benzene carbons at 126.39, 128.02, 145.99, 150.91 ppm |

| 2-(n-alkylamino)-naphthalene-1,4-diones nih.gov | DMSO-d6 | Varies with substituents | Varies with substituents |

This table is for illustrative purposes and shows data for related compounds to indicate expected signal regions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. rjptonline.orgresearchgate.net It measures the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to the stretching and bending of chemical bonds. semanticscholar.org

For 6-nitronaphthalene-1-sulfonic acid, the FTIR spectrum would be expected to exhibit characteristic absorption bands for the key functional groups: the nitro group (-NO₂) and the sulfonic acid group (-SO₃H). spectroscopyonline.comthermofisher.com The nitro group typically shows two strong and distinct stretching vibrations: an asymmetric stretch around 1550 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. spectroscopyonline.com The sulfonic acid group is characterized by S=O stretching bands, typically in the region of 1250-1150 cm⁻¹ and 1080-1010 cm⁻¹, and an O-H stretching band which can be broad due to hydrogen bonding. Analysis of the fingerprint region (below 1500 cm⁻¹) can provide further information about the substitution pattern on the naphthalene ring. nih.govresearchgate.net

Table 2: Characteristic FTIR Absorption Frequencies for Functional Groups in 6-Nitronaphthalene-1-sulfonic Acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | ~1550 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 | Strong |

| Sulfonic Acid (S=O) | Asymmetric Stretch | 1250 - 1150 | Strong |

| Sulfonic Acid (S=O) | Symmetric Stretch | 1080 - 1010 | Strong |

| Sulfonic Acid (O-H) | Stretch | Broad, ~3000 | Medium to Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

This table provides expected ranges for the functional groups based on general spectroscopic data. spectroscopyonline.comthermofisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. science-softcon.de This technique is particularly useful for studying conjugated systems, such as the naphthalene ring in 6-nitronaphthalene-1-sulfonic acid. The presence of the nitro group, a strong chromophore, significantly influences the UV-Vis spectrum.

The electronic spectrum of naphthalene derivatives typically displays multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents. For example, studies on various naphthalene sulfonic acids have shown distinct fluorescence and absorption properties that are dependent on the substitution pattern. researchgate.net While specific UV-Vis data for 6-nitronaphthalene-1-sulfonic acid is not detailed in the provided search results, it is expected to show characteristic absorptions for a nitronaphthalene system.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. ethernet.edu.et While 6-nitronaphthalene-1-sulfonic acid itself is not a radical, ESR can be used to study its radical anions, which can be generated chemically or electrochemically.

Studies on the anion radicals of dinitronaphthalenes have shown complex ESR spectra with hyperfine splitting arising from the interaction of the unpaired electron with nitrogen and hydrogen nuclei. researchgate.net The analysis of these spectra provides valuable information about the distribution of spin density within the molecule. ubc.ca For the 6-nitronaphthalene-1-sulfonic acid radical anion, ESR would reveal the extent to which the unpaired electron is delocalized over the naphthalene ring system and the nitro group. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be constructed, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.

While a specific crystal structure for 6-nitronaphthalene-1-sulfonic acid was not found in the search results, X-ray crystallographic studies of related compounds, such as 4-nitro-benzenesulfonic acid derivatives, provide insights into the expected structural features. researchgate.net Such studies would confirm the planar nature of the naphthalene ring and the geometry of the nitro and sulfonic acid groups. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern. nist.gov

For 6-nitronaphthalene-1-sulfonic acid (molecular formula C₁₀H₇NO₅S), the molecular ion peak would be expected at an m/z corresponding to its molecular weight of 253.23 g/mol . guidechem.comsynchem.de The fragmentation pattern under electron ionization (EI) would likely involve the loss of characteristic neutral fragments. uva.nl For sulfonic acids, common fragmentation pathways include desulfonation (loss of SO₃). researchgate.net The presence of the nitro group would also lead to characteristic fragments, such as the loss of NO₂ or O. libretexts.orgmiamioh.edu Analysis of these fragmentation patterns helps to confirm the structure of the molecule. researchgate.net

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry provides a powerful lens for investigating the structural and electronic properties of molecules, offering insights that complement experimental findings. In the context of 6-nitronaphthalene-1-sulfonic acid and its derivatives, these computational approaches are invaluable for predicting reactivity, understanding reaction mechanisms, and guiding the design of new compounds with tailored properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is instrumental in predicting various electronic properties, including electron density distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential, which are crucial for understanding the reactivity and stability of a molecule.

While specific DFT studies on 6-nitronaphthalene-1-sulfonic acid are not extensively documented in publicly available literature, research on structurally similar naphthalene derivatives provides significant insights into its probable electronic characteristics. For instance, DFT calculations on related compounds like 5-nitronaphthalene-1-sulfonic acid and other naphthalene derivatives reveal the strong electron-withdrawing nature of the nitro group (–NO₂) and the sulfonic acid group (–SO₃H). These groups significantly influence the electron density distribution across the naphthalene ring system.

In a study on 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, a related naphthalene derivative, DFT calculations at the B3LYP-D3BJ/def2-TZVP level of theory were employed to compute the energies of the frontier molecular orbitals. The calculated LUMO–HOMO energy gap for this molecule was found to be 3.765 eV. iucr.org This energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Theoretical investigations on the effects of activating and deactivating groups on naphthalene using DFT have shown that substituents significantly alter the aromaticity and electronic properties of the naphthalene rings. bohrium.com For nitronaphthalenes, the nitro group, being a deactivating group, withdraws electron density from the aromatic system. In a study of naphthalene and its derivatives, 2-nitronaphthalene (B181648) exhibited the highest stabilization energy of 195.38 kcal/mol in the second-order perturbation energy analysis. bohrium.com

The electronic properties of various naphthalene derivatives carrying hydroxyl groups have also been determined experimentally and theoretically using DFT calculations. researchgate.net These studies help in understanding the influence of different substituents on the hole transport mechanism and conductivity of naphthalene-based materials. researchgate.net

Table 1: Calculated Electronic Properties of a Related Naphthalene Derivative

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|

Note: The table presents data for a structurally related compound due to the limited availability of direct DFT data for 6-nitronaphthalene-1-sulfonic acid.

Molecular modeling and simulation are essential tools for studying the transient species that form during chemical reactions. These reactive intermediates are often difficult to observe experimentally due to their short lifetimes. Computational methods allow for the characterization of their geometries, energies, and reaction pathways.

While this study focuses on toluene, the fundamental steps of electrophilic aromatic substitution, such as the formation of Wheland intermediates, are applicable to the sulfonation of naphthalene. In the case of 6-nitronaphthalene-1-sulfonic acid, computational modeling could be used to explore the intermediates involved in its formation via the sulfonation of 2-nitronaphthalene or the nitration of naphthalene-1-sulfonic acid. Such models would help elucidate the regioselectivity of these reactions and the relative stability of the different possible intermediate structures.

The electrochemical reduction of nitronaphthylsulfonic acid isomers to the corresponding aminonaphthalenesulfonic acids has been studied, indicating the formation of various intermediates depending on the reaction conditions. researchgate.net Molecular modeling could provide a deeper understanding of the electron transfer steps and the nature of the radical anions and other intermediates involved in these electrochemical transformations.

In-silico docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting the binding affinity and mode of interaction of ligands with the active site of a target protein.

While specific in-silico docking studies on derivatives of 6-nitronaphthalene-1-sulfonic acid are not prominently featured in the available literature, the general methodology can be illustrated by studies on other classes of compounds. For instance, in-silico activity prediction and docking studies have been performed on 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives as potential anti-proliferative agents. nih.gov In such studies, the ligand structures are first optimized using DFT methods, and then quantitative structure-activity relationship (QSAR) models are developed. nih.gov

Molecular docking simulations are then carried out to understand the binding interactions between the ligands and the target receptor. For example, in the study of purine (B94841) derivatives, the binding mode of the ligands in the active site of the EGFR-tyrosine kinase receptor was investigated. nih.gov The results identified key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site, and correlated the binding energy with the observed biological activity. nih.gov

Derivatives of 6-nitronaphthalene-1-sulfonic acid, particularly those containing amino or other functional groups, could be subjected to similar in-silico docking studies to explore their potential as inhibitors for various enzymes or receptors. For example, if a derivative were to be investigated as a potential antibacterial agent, it could be docked against the active site of a crucial bacterial enzyme. The results of such studies, including binding energies and interaction patterns, would provide valuable insights for the design and optimization of new, more potent derivatives.

Table 2: Example of In-silico Docking Data for a Studied Ligand-Receptor Complex

| Ligand | Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|

Note: This table provides an example of the type of data generated from in-silico docking studies and does not represent data for derivatives of 6-nitronaphthalene-1-sulfonic acid.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Chemical Intermediates in Industrial Organic Synthesis

The strategic positioning of the nitro and sulfonic acid groups on the naphthalene (B1677914) ring allows for selective chemical modifications, rendering 6-nitronaphthalene-1-sulfonic acid a versatile precursor in multi-step industrial syntheses. The sulfonic acid group imparts water solubility, which is advantageous for many aqueous-phase reactions, while the nitro group can be readily reduced to an amino group, opening pathways to a vast array of subsequent functionalizations.

Precursors for the Production of Acid Dyes and Pigments

A primary industrial application of 6-nitronaphthalene-1-sulfonic acid is its role as a key intermediate in the manufacture of acid dyes and pigments. google.com The typical synthetic route involves the chemical reduction of the nitro group to an amine (-NH₂), converting the molecule into 6-aminonaphthalene-1-sulfonic acid. This amino derivative is then subjected to diazotization, a process where the amino group is converted into a highly reactive diazonium salt (-N₂⁺) using nitrous acid at low temperatures. scielo.org.mxunb.ca

This diazonium salt is the cornerstone of azo coupling reactions. It readily reacts with various coupling components—such as phenols, naphthols, or aromatic amines—to form azo compounds, which are characterized by the -N=N- linkage that acts as a chromophore, the part of a molecule responsible for its color. nih.govresearchgate.net The sulfonic acid group, which remains on the naphthalene core, ensures the final dye is water-soluble, a crucial property for its application in dyeing textiles like wool, silk, and polyamides from an acidic bath. upb.rojcsp.org.pk The specific coupling partner chosen determines the final color and properties of the dye. For instance, coupling with β-naphthol is a common method to produce red-hued dyes. upb.rowikipedia.org

| Intermediate | Reaction Step | Coupling Component Example | Resulting Product Class |

| 6-Nitronaphthalene-1-sulfonic acid | Reduction of nitro group | - | 6-Aminonaphthalene-1-sulfonic acid |

| 6-Aminonaphthalene-1-sulfonic acid | Diazotization | - | 6-Sulfonaphthalene-1-diazonium salt |

| 6-Sulfonaphthalene-1-diazonium salt | Azo Coupling | β-Naphthol | Azo Dye |

Synthesis of Specialized Naphthalene Derivatives for Material Science

The versatility of naphthalene sulfonic acids extends to the field of materials science. While specific applications for derivatives of 6-nitronaphthalene-1-sulfonic acid are not widely documented, related aminonaphthalenesulfonic acids serve as precursors in the production of advanced materials. The functional groups allow for incorporation into larger polymer chains or for the synthesis of functional monomers. For example, derivatives of naphthalene are used as components in the preparation of high-performance polyesters. The inherent rigidity of the naphthalene ring can enhance the thermal stability and mechanical properties of such polymers. Furthermore, the fluorescence properties of some naphthalene derivatives make them candidates for use in optical materials and sensors. nih.gov

Pathways to Novel Sulfonamide Compounds

The sulfonic acid group of 6-nitronaphthalene-1-sulfonic acid can be converted into a sulfonamide functional group (-SO₂NHR), a key structural motif in many medicinally important compounds. researchgate.net A general pathway to achieve this transformation first involves converting the sulfonic acid into a more reactive sulfonyl chloride (-SO₂Cl). This is often accomplished using chlorinating agents like sulfuryl chloride. ucl.ac.uk

Once the sulfonyl chloride derivative is formed, it can readily react with a primary or secondary amine to yield the corresponding sulfonamide. ucl.ac.uknih.gov The nitro group on the naphthalene ring can be carried through this sequence and then reduced to an amine, providing a handle for further diversification of the molecule. This pathway allows for the synthesis of complex, polyfunctional naphthalene derivatives. Sulfonamide-containing compounds have a broad range of biological activities and are investigated for applications as antibacterial, anticancer, and anti-inflammatory agents. researchgate.netresearchgate.net

Coordination Chemistry and Metal Complex Formation from Derived Ligands

The azo dyes produced from 6-nitronaphthalene-1-sulfonic acid precursors can act as ligands, capable of binding to metal ions to form coordination complexes. This chelation often leads to significant changes in the dye's properties, particularly its color, stability, and fastness when applied to substrates.

Synthesis of Metal Chelates with Dyes Derived from 6-Nitronaphthalene-1-sulfonic Acid Precursors

Azo dyes that contain functional groups such as hydroxyl (-OH) or carboxyl (-COOH) in the position ortho (adjacent) to the azo linkage are excellent chelating agents for transition metal ions. google.comgoogle.com Azo dyes derived from precursors like 6-nitro-1-diazo-2-naphthol-4-sulfonic acid are designed specifically for this purpose. upb.ro The synthesis of these metal complexes, often referred to as metallization, is typically carried out by reacting the dye with a metal-donating salt, such as those of chromium, cobalt, copper, or iron, in a neutral or weakly acidic solution. scielo.org.mxgoogle.com

The resulting products are often 1:2 metal-ligand complexes, where one metal ion is coordinated to two dye molecules. google.com This process can be used to produce symmetrical complexes (with two identical dye ligands) or asymmetrical complexes by reacting a 1:1 metal-dye complex with a second, different dye molecule. google.com These metal-complex dyes generally exhibit superior light and wash fastness properties compared to their un-metallized counterparts, making them highly valuable for dyeing natural protein fibers like wool and leather. scielo.org.mxupb.ro

Characterization of Metal-Ligand Interactions and Complex Geometries

The formation of a metal-dye complex and its resulting structure are confirmed through various spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a key tool used to identify the coordination sites of the ligand. nih.govnih.gov The chelation of the metal ion is indicated by characteristic shifts in the vibrational frequencies of the functional groups involved in binding. For example, the disappearance or shift of a broad band corresponding to the O-H stretch confirms the deprotonation and coordination of a hydroxyl group. nih.gov Similarly, a shift in the frequency of the -N=N- azo stretch indicates its participation in the metal-ligand bond. nih.gov The appearance of new, low-frequency bands can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net

UV-Visible spectroscopy is used to analyze the electronic transitions within the dye. The coordination of a metal ion alters the electronic environment of the chromophore, typically causing a shift in the maximum absorption wavelength (λmax). journalcps.com By analyzing these spectral changes, along with data from techniques like magnetic susceptibility measurements, the geometry of the metal complex can be inferred. nih.govresearchgate.net Many of these azo dye complexes adopt an octahedral geometry around the central metal ion. nih.govresearchgate.net

| Analytical Technique | Observation | Inference |

| FT-IR Spectroscopy | Disappearance/shift of O-H band; Shift in -N=N band; Appearance of new M-O/M-N bands | Participation of hydroxyl and azo groups in coordination with the metal ion. nih.govnih.gov |

| UV-Visible Spectroscopy | Shift in maximum absorption wavelength (λmax) upon metallization | Change in the electronic structure of the chromophore due to metal binding. journalcps.com |

| Magnetic Susceptibility | Measurement of magnetic moment | Helps determine the geometry of the complex (e.g., octahedral, tetrahedral). nih.gov |

Development of Functional Coordination Compounds

The field of coordination chemistry has been significantly enriched by the use of organic ligands to construct intricate metal-organic frameworks (MOFs) and coordination polymers. These materials are renowned for their diverse structures and potential applications in areas such as catalysis, gas storage, and sensing. The utility of 6-nitronaphthalene-1-sulfonic acid as a ligand in the synthesis of such functional coordination compounds is an area of growing interest, primarily due to the presence of two distinct functional groups: the sulfonate (-SO₃H) and the nitro (-NO₂) groups.

The sulfonate group is a versatile coordinating moiety, capable of binding to metal centers in various modes (monodentate, bidentate, bridging), which allows for the formation of multidimensional networks. The nitro group, while generally a weaker coordinator, can influence the electronic properties of the resulting framework and participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the stability and functionality of the final structure.

While specific research detailing the crystal structure of coordination polymers solely based on 6-nitronaphthalene-1-sulfonic acid is limited, the broader class of naphthalene sulfonates has been successfully employed in constructing functional coordination compounds. For instance, related naphthalenedisulfonate ligands have been used to create lanthanide-based frameworks exhibiting interesting photoluminescent properties. These studies pave the way for future explorations into the potential of 6-nitronaphthalene-1-sulfonic acid to create novel materials with tailored functionalities. The presence of the electron-withdrawing nitro group is anticipated to modulate the luminescent or catalytic properties of such materials.

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, the chemistry "beyond the molecule," focuses on the study of systems composed of a discrete number of assembled molecular subunits. The self-assembly of these subunits into well-defined, stable structures is driven by non-covalent interactions. 6-Nitronaphthalene-1-sulfonic acid is a prime candidate for a "tecton" or building block in supramolecular chemistry due to its rigid naphthalene backbone and the presence of both hydrogen bond donating/accepting groups (sulfonate and nitro) and an extended π-system.

The interplay of hydrogen bonding involving the sulfonate and nitro groups, coupled with π-π stacking interactions between the naphthalene rings, can direct the self-assembly of this molecule into complex and ordered supramolecular architectures. These interactions can lead to the formation of one-, two-, or even three-dimensional networks in the solid state.

Environmental and Analytical Research Aspects of Nitronaphthalene Sulfonic Acids

Environmental Transformation Pathways of Nitronaphthalene Derivatives

Nitronaphthalene derivatives, including 6-nitronaphthalene-1-sulfonic acid, are subject to various transformation pathways in the environment. These processes play a crucial role in determining their persistence, transport, and potential ecological impact. The primary transformation routes include photodegradation, biotransformation, and atmospheric reactions.

Photodegradation Mechanisms

Photodegradation is a significant process for the removal of nitronaphthalene derivatives from the atmosphere. tandfonline.com For instance, photolysis is the dominant atmospheric loss process for 2-methyl-1-nitronaphthalene. tandfonline.comtandfonline.com While specific data on the photodegradation of 6-nitronaphthalene-1-sulfonic acid is limited, studies on related compounds like 1-nitronaphthalene (B515781) (1-NN) provide valuable insights. The photochemistry of 1-NN can lead to the formation of singlet oxygen and radical species in atmospheric waters, indicating its potential to undergo indirect photolysis. researchgate.net

Biotransformation Pathways

Biotransformation by microorganisms is a key pathway for the breakdown of nitronaphthalene derivatives in soil and water. The metabolism of 1- and 2-nitronaphthalene (B181648) in rats has been shown to produce the corresponding naphthylamines, suggesting that nitroreduction is a viable metabolic pathway. psu.edu This conversion is significant as some naphthylamine derivatives are known carcinogens. psu.edu

In bacteria, the catabolism of 1-nitronaphthalene by Sphingobium sp. strain JS3065 involves a dioxygenase that oxidizes the aromatic ring. nih.gov This initial oxidation step is crucial for the subsequent breakdown of the compound. nih.gov The biotransformation of 1-nitronaphthalene by E. coli cells carrying the responsible genes leads to the formation of 1,2-dihydroxynaphthalene. nih.gov

The metabolism of 2-nitronaphthalene can be catalyzed by various cytochrome P450 enzymes, leading to the formation of oxides. bio-rad.com These intermediates can then be conjugated with glutathione. bio-rad.comresearchgate.net

Atmospheric Reactions and Fate

In the gas phase, nitronaphthalene derivatives can react with various atmospheric oxidants. The reaction of naphthalene (B1677914) with dinitrogen pentoxide (N2O5) in the gas phase yields both 1-nitronaphthalene and 2-nitronaphthalene. epa.gov The hydroxyl radical (OH•) is another important reactant for naphthalene and its derivatives in the atmosphere. acs.org The reaction of naphthalene with OH radicals can lead to the formation of nitronaphthalenes, although they are not considered major products of this specific pathway. acs.orgsemanticscholar.org

The atmospheric chemistry of these compounds is complex, with both formation and degradation processes occurring simultaneously. tandfonline.com For example, the substitution of a nitro group on the naphthalene ring significantly decreases the reactivity towards N2O5. tandfonline.com

Advanced Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of nitronaphthalene sulfonic acids in various environmental matrices are essential for assessing their environmental impact. A range of advanced analytical techniques are employed for this purpose.

Chromatographic Techniques for Trace Analysis

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of naphthalene sulfonates and their derivatives. nih.gov Different HPLC methods have been developed for the separation and quantification of these compounds. For instance, a method using a BIST™ A column, a negatively-charged cation-exchange column, has been successfully applied to separate 2-naphthalenesulfonic acid and 1,5-naphthalenedisulfonic acid. sielc.com This method utilizes a multi-charged positive buffer and a mobile phase with a high organic solvent content. sielc.com

Ion-pair chromatography is another effective technique for separating sulfonated naphthalene derivatives. researchgate.net This method, coupled with fluorescence detection, allows for the quantitative analysis of sulfonated naphthalene-formaldehyde condensates. researchgate.net Sample preparation for chromatographic analysis often involves solid-phase extraction (SPE) to pre-concentrate the analytes and remove interfering substances from the matrix. nih.govresearchgate.net

Spectroscopic Detection in Complex Matrices

Spectroscopic methods are valuable for the detection of nitronaphthalene sulfonic acids, often in conjunction with chromatographic separation. UV detection is commonly used with HPLC for the quantification of naphthalene sulfonic acids. sielc.com

Spectrophotometry offers a simple and sensitive method for the determination of related compounds. For example, a method based on the diazotization of o-nitroaniline with nitrite (B80452) and subsequent coupling with 1-aminonaphthalene-2-sulfonic acid has been developed for nitrite determination. rsc.org While not directly for 6-nitronaphthalene-1-sulfonic acid, this illustrates the potential of spectrophotometric methods for compounds with similar functional groups.

The following table summarizes the key analytical techniques used for the analysis of nitronaphthalene sulfonic acids and related compounds.

| Analytical Technique | Analytes | Matrix | Key Features |

| High-Performance Liquid Chromatography (HPLC) with UV detection | 2-Naphthalenesulfonic acid, 1,5-Naphthalenedisulfonic acid | Not specified | Separation on a BIST™ A cation-exchange column with a multi-charged positive buffer. sielc.com |

| Ion-Pair Chromatography with Fluorescence Detection | Sulfonated naphthalene-formaldehyde condensates | Aqueous environmental samples | Provides full resolution of oligomers and allows for determination of total amounts. researchgate.net |

| High-Pressure Liquid Chromatography | Nitronaphthalene-sulphonic acids | Nitration mixtures | Used for monitoring the progress of nitration reactions. google.com |

| Spectrophotometry | Nitrite (using 1-aminonaphthalene-2-sulfonic acid) | Polluted water | Based on a diazotization and coupling reaction to form a colored dye. rsc.org |

Electrochemical Methods for Environmental Monitoring

Electrochemical methods offer a promising avenue for the environmental monitoring of nitronaphthalene sulfonic acids due to their inherent advantages, such as high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization and on-site analysis. researchgate.net While specific electrochemical sensors tailored for the routine monitoring of 6-nitronaphthalene-1-sulfonic acid are not extensively documented in publicly available literature, the well-established electrochemical behavior of nitroaromatic compounds provides a solid foundation for developing such analytical tools. The core principle behind the electrochemical detection of these compounds lies in the reduction of the nitro (-NO₂) group at an electrode surface.

The electrochemical reduction of aromatic nitro compounds, including nitronaphthalene derivatives, is a well-studied process. In aqueous media, the nitro group typically undergoes a four-electron reduction to a hydroxylamine (B1172632) group. researchgate.net This electrochemical reaction produces a measurable current that, under controlled conditions, is proportional to the concentration of the nitroaromatic compound. Various voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), can be employed to measure this current and quantify the analyte. researchgate.netnih.gov

Research into the electrochemical reduction of related compounds, such as isomers of nitronaphthalene sulfonic acid and other nitroaromatic compounds, has demonstrated the feasibility of these methods. For instance, studies have investigated the electrochemical reduction of isomeric mixtures of 1,6- and 1,7-naphthylnitrosulfonic acids. researchgate.net Furthermore, the electroreduction of 1-nitro-3,6,8-trisulfonic acid of naphthalene has been examined on various electrode materials to determine their effectiveness, with lead cathodes being identified as particularly suitable for the reduction process. osti.gov

The development of sensitive and selective electrochemical sensors often involves the modification of the working electrode. Glassy carbon electrodes (GCEs) are a common platform for modification. nih.gov For example, a GCE modified with a polymer film of 4-amino-3-hydroxynaphthalene sulfonic acid has been successfully used for the determination of other analytes, showcasing the potential of naphthalene sulfonic acid derivatives as electrode modifiers. nih.govajol.info Other modifications for detecting nitroaromatic compounds include the use of nanomaterials, such as graphene derivatives and metal nanoparticles, which can enhance the electrode's active surface area and catalytic activity, thereby improving the sensitivity and lowering the detection limit of the sensor. researchgate.net

While data for 6-nitronaphthalene-1-sulfonic acid is scarce, the performance of electrochemical sensors for other nitroaromatic pollutants can serve as a benchmark for the potential capabilities of similar methods for its detection.

Table 1: Performance of a Selection of Electrochemical Sensors for the Detection of Nitroaromatic Compounds

| Analyte | Electrode Modification | Technique | Linear Range (µM) | Detection Limit (µM) |

| p-Nitrophenol | Vertically-ordered mesoporous silica-nanochannel film/pre-activated Glassy Carbon Electrode | DPV | 0.01 - 1 and 1 - 30 | Not Specified |

| 2-Nitrophenol | ZnO/RuO₂ nanoparticle modified Glassy Carbon Electrode | Not Specified | Not Specified | 0.0000522 |

| p-Nitrophenol | Cyclodextrin-decorated gold nanoparticle–mesoporous carbon hybrid on Glassy Carbon Electrode | DPV | 0.1 - 10 and 10 - 350 | Not Specified |

| 4-Nitrophenol | Pyridine diketopyrrolopyrrole-functionalized graphene oxide on Glassy Carbon Electrode | CV | 0.5 - 50 and 50 - 163 | 0.10 |

| Nitroaromatic Explosives | Electrochemically activated carbon-fibre microelectrodes | SWV | Not Specified | ~0.13 (for 2,4,6-trinitrotoluene) |

The successful application of these methods to various nitroaromatic pollutants suggests that a dedicated electrochemical sensor for 6-nitronaphthalene-1-sulfonic acid could be developed. Future research would likely focus on the synthesis and characterization of novel electrode materials with high affinity and catalytic activity towards the electrochemical reduction of 6-nitronaphthalene-1-sulfonic acid, optimizing the analytical method, and validating its performance in real environmental samples.

Future Research Directions and Emerging Opportunities

Novel Synthetic Methodologies for 6-Nitronaphthalene-1-sulfonic Acid and its Isomers

The synthesis of specific isomers of nitronaphthalene sulfonic acids presents a significant challenge in regioselectivity. Traditional methods often involve the sulfonation of naphthalene (B1677914) followed by nitration, which can lead to a mixture of isomers. For instance, the production of 1-nitronaphthalene-6-sulfonic acid also yields the 1-nitronaphthalene-7-sulfonic acid isomer, necessitating complex separation processes. google.com A known process involves sulfonating naphthalene in the β-position, followed by nitration and neutralization with calcium carbonate. google.com The separation of the resulting 1-nitronaphthalene-6-sulfonic acid from the 1-nitronaphthalene-7-sulfonic acid can then be achieved by precipitating the 6-isomer as a barium salt. google.com

Future research is focused on developing more direct and selective synthetic pathways. The control of reaction temperature is a well-established principle for influencing isomer distribution in naphthalene sulfonation, where lower temperatures (below 60°C) favor the formation of the 1-sulfonic acid (alpha-isomer), while higher temperatures (around 160°C) yield the 2-sulfonic acid (beta-isomer) as the thermodynamically more stable product. sciencemadness.org Applying and refining such control mechanisms for nitrated analogues is a key area of investigation. Novel catalytic systems and reaction media are being explored to steer the electrophilic substitution reactions (both sulfonation and nitration) toward the desired positions on the naphthalene ring, thereby minimizing the formation of unwanted isomers and simplifying downstream purification.

Exploration of New Derivatization Reactions and Functionalization

The functional groups of 6-nitronaphthalene-1-sulfonic acid—the sulfonic acid group, the nitro group, and the aromatic naphthalene core—offer multiple avenues for derivatization. The sulfonic acid group can be converted into other functionalities; for example, fusion with sodium hydroxide (B78521) can replace the sulfonic acid group with a hydroxyl group to form nitronaphthols. wikipedia.org Similarly, the nitro group can be readily reduced to an amino group, yielding aminonaphthalene sulfonic acids, which are valuable intermediates in dye chemistry. google.comchemicalbook.com For example, the reduction of the mixture of 1-nitronaphthalene-6- and 7-sulfonic acids produces the corresponding "Cleve's acids" (1-aminonaphthalene-6- and 7-sulfonic acids). chemicalbook.com

Emerging research focuses on leveraging this scaffold to build more complex molecules. One significant area is the synthesis of ionic liquids (ILs). By reacting alkylnaphthalene sulfonic acids with large, asymmetrical organic cations, new surfactant ILs can be created. frontiersin.org These ILs exhibit unique properties, such as high thermal stability and enhanced surfactant character, making them soluble in water and suitable for various formulations. frontiersin.org Another important derivatization is the condensation reaction with formaldehyde (B43269). Reacting β-naphthalene sulfonic acid with formaldehyde under acidic conditions produces naphthalene sulfonic acid formaldehyde condensates, which are anionic polymers with excellent dispersing properties. researchgate.net

Advanced Materials Development Based on 6-Nitronaphthalene-1-sulfonic Acid Scaffolds

The derivatization of naphthalene sulfonic acids is leading to the development of advanced materials with tailored properties. Naphthalene sulfonic acid-formaldehyde condensates (NSF) are a prime example, widely used as high-performance superplasticizers in concrete, as well as dispersants and wetting agents in the dye and pigment industries. researchgate.netgloballcadataaccess.org The degree of condensation and the length of the polymer chains can be controlled to fine-tune the material's performance for specific applications. researchgate.net

Another promising frontier is the development of novel surfactants. Ionic liquids synthesized from octylnaphthalene sulfonate have shown excellent capacity to reduce water-air and water-oil interfacial tension, making them highly effective for applications such as enhanced oil recovery (EOR). frontiersin.org The tunability of these ionic liquids, achieved by modifying the cation and alkyl chains, allows for the design of surfactants optimized for specific conditions of temperature and salinity found in oil reservoirs. frontiersin.org

| Material Derivative | Key Properties | Emerging Applications | Reference |

|---|---|---|---|

| Naphthalene Sulfonic Acid-Formaldehyde Condensates (NSF) | Excellent dispersant, wetting agent, emulsifier | High-performance concrete water reducers (superplasticizers), dye dispersants, coating dispersants | researchgate.netgloballcadataaccess.org |

| Naphthalene-Based Ionic Liquids | High thermal stability, strong surfactant character, tunable properties | Enhanced Oil Recovery (EOR), emulsifiers for cleaners and detergents, oilfield drilling muds | frontiersin.org |

Interdisciplinary Research Integrating Computational and Experimental Approaches

The integration of computational modeling with experimental analysis is accelerating research and development in naphthalene sulfonic acid chemistry. Quantum chemical calculations, such as Density Functional Theory (DFT), are being used to investigate the structural and electronic properties of these molecules. tandfonline.com For instance, studies on the related compound 2-amino-1-naphthalenesulfonic acid have used DFT to analyze vibrational spectra (FT-IR and FT-Raman), predict molecular electrostatic potential to identify bioactive regions, and calculate HOMO-LUMO energy gaps to understand electronic stimulation features. tandfonline.com

This synergy is also applied to predict reaction outcomes and degradation pathways. In geothermal research, a combination of high-temperature flow-through experiments and computational modeling is used to understand the breakdown of naphthalene disulfonates into products like naphthalene and naphthols under reservoir conditions. researchgate.net Such integrated approaches allow researchers to gain deeper mechanistic insights, predict the properties of novel derivatives before synthesis, and optimize reaction conditions, thereby saving time and resources.

Sustainable Chemistry Practices in Naphthalene Sulfonic Acid Production

The chemical industry is increasingly focusing on green and sustainable manufacturing processes. For naphthalene sulfonic acid production, this involves minimizing waste and energy consumption. A significant advancement is the development of processes that recycle the acidic liquid streams generated during isolation and washing. google.com Patents describe methods where the filtrate, containing soluble naphthalene sulfonic acid and salts, is treated and reused as a reaction medium in subsequent batches, reducing effluent and improving process economy. google.com

Another key innovation is the move away from traditional sulfonation with large excesses of sulfuric acid, which generates significant waste. Alternative methods using gaseous sulfur trioxide (SO3) in a continuous film or tube array reactor are being implemented. google.com In this process, molten naphthalene flows down the reactor walls and reacts instantly with SO3 gas, avoiding the generation of waste sulfuric acid. google.com The reaction product can then be continuously transferred to an aging device for isomerization to the desired β-isomer, resulting in a more efficient and stable operation with higher quality products. google.com

Q & A

Q. What are the optimal synthetic routes for preparing 6-nitronaphthalene-1-sulfonic acid in laboratory settings?

- Methodological Answer: The synthesis typically involves nitration of naphthalene-1-sulfonic acid under controlled conditions. Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3). Quench with ice-water to isolate the product. Purify via recrystallization in dilute HCl to exploit the compound’s pH-dependent solubility .

Q. How can purity and structural integrity be confirmed for 6-nitronaphthalene-1-sulfonic acid?

- Methodological Answer: Characterize using:

- HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) to assess purity (>95%).

- FT-IR to confirm sulfonic acid (S=O stretches at 1180–1120 cm⁻¹) and nitro groups (asymmetric NO₂ stretch at 1530 cm⁻¹).

- ¹H NMR (D₂O/DMSO-d₆) to verify substitution patterns: aromatic protons adjacent to electron-withdrawing groups show downfield shifts (δ 8.5–9.0 ppm) .

Q. What solvents and conditions are suitable for recrystallizing 6-nitronaphthalene-1-sulfonic acid?

- Methodological Answer: Due to its high polarity, use aqueous acidic solutions (e.g., 1M HCl) for recrystallization. Slow cooling from near-boiling temperatures yields needle-like crystals. For solubility testing, conduct turbidimetry in buffered solutions (pH 1–14) to map pH-dependent behavior .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in further functionalization of 6-nitronaphthalene-1-sulfonic acid?

- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model electrophilic substitution. The nitro group at position 6 deactivates the ring, directing incoming electrophiles to the less hindered position 8. Validate predictions experimentally via bromination (Br₂/FeBr₃) and analyze products by LC-MS .

Q. What analytical strategies resolve contradictions in reported solubility or stability data for sulfonated nitroaromatics?

- Methodological Answer: Address discrepancies by:

- Conducting controlled stability studies (e.g., UV-Vis monitoring under varying pH/temperature).

- Comparing hydration states via thermogravimetric analysis (TGA) .

- Cross-validating solubility using nephelometry and shake-flask methods in ionic strength-adjusted solutions .

Q. How do reduction pathways of 6-nitronaphthalene-1-sulfonic acid vary under acidic vs. alkaline conditions?

- Methodological Answer:

- Acidic conditions (e.g., Sn/HCl): Nitro group reduces to amine, forming 6-aminonaphthalene-1-sulfonic acid. Confirm via HPLC-UV/Vis (λ_max shift from 280 nm to 320 nm).

- Alkaline conditions (e.g., NaBH₄/Cu): Partial reduction may yield hydroxylamine intermediates. Use LC-QTOF-MS to identify transient species and compare with synthetic standards .

Q. What techniques elucidate the crystal structure and hydrogen-bonding networks of 6-nitronaphthalene-1-sulfonic acid derivatives?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.